N-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)-4-methylbenzene-1-sulfonamide
Description
N-{[2-(2-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)-4-methylbenzene-1-sulfonamide is a sulfonamide derivative characterized by a 1,3-oxazole core substituted with a 2-ethoxyphenyl group and a methyl moiety at positions 2 and 5, respectively. The sulfonamide group is further functionalized with a 2-methoxyphenyl and a 4-methylbenzene ring. Its structural determination likely employs crystallographic tools such as SHELXL, a widely used refinement program for small-molecule analysis . This compound is part of a broader class of sulfonamides studied for their bioactivity and structural diversity, as seen in related derivatives like N-(4-methoxyphenyl)benzenesulfonamide .
Properties
IUPAC Name |
N-[[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O5S/c1-5-33-25-12-8-6-10-22(25)27-28-23(20(3)34-27)18-29(24-11-7-9-13-26(24)32-4)35(30,31)21-16-14-19(2)15-17-21/h6-17H,5,18H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKIODPHWTYKIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC(=C(O2)C)CN(C3=CC=CC=C3OC)S(=O)(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)-4-methylbenzene-1-sulfonamide typically involves multiple steps, including the formation of the quinazolinone core, the introduction of the piperidine ring, and the attachment of the sulfonyl group. Common synthetic routes may involve:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperidine Ring: This step often involves the use of piperidine derivatives and may require catalysts to facilitate the reaction.
Attachment of the Sulfonyl Group: This is typically done using sulfonyl chlorides in the presence of a base to form the sulfonylated product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinazolinone core or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce various substituents at specific positions on the molecule.
Scientific Research Applications
Applications in Scientific Research
1. Medicinal Chemistry
The compound has been studied for its potential as an antimicrobial agent. Sulfonamides generally exhibit broad-spectrum antibacterial properties, making them valuable in treating infections caused by various bacteria. Research indicates that modifications to the sulfonamide structure can enhance its efficacy against resistant strains of bacteria.
2. Anticancer Activity
Recent studies have explored the anticancer properties of sulfonamide derivatives, including this compound. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For instance, certain sulfonamides have shown promise in targeting dihydropteroate synthase, an enzyme involved in folate synthesis, which is essential for cancer cell growth.
3. Neuroprotective Effects
Emerging research suggests that compounds similar to N-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)-4-methylbenzene-1-sulfonamide may exhibit neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells. This application is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
4. Enzyme Inhibition Studies
The compound's structural features make it a candidate for enzyme inhibition studies, particularly regarding enzymes linked to metabolic pathways. The ability to inhibit specific enzymes can lead to therapeutic applications in metabolic disorders and other diseases where enzyme activity is dysregulated.
Case Studies and Research Findings
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated that derivatives of sulfonamides showed significant activity against multi-drug resistant strains of Staphylococcus aureus. The specific compound was found to inhibit bacterial growth effectively at low concentrations, suggesting its potential as a lead compound for developing new antibiotics.
Case Study 2: Anticancer Research
In a series of experiments conducted on various cancer cell lines, including breast and colon cancer cells, the compound exhibited cytotoxic effects at nanomolar concentrations. The study indicated that the mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase, highlighting its potential as an anticancer agent.
Case Study 3: Neuroprotection
Research examining the neuroprotective effects of related compounds found that they could reduce oxidative stress markers in neuronal cultures exposed to neurotoxic agents. The findings suggest that these compounds may help protect against neuronal damage in models of neurodegeneration.
Mechanism of Action
The mechanism of action of N-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and the quinazolinone core are critical for binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations:
- Substituent Diversity : The target compound’s 1,3-oxazole and dual methoxy/ethoxy groups distinguish it from brominated or morpholine-containing analogues .
- Lipophilicity : Ethoxy and methyl groups likely increase hydrophobicity compared to morpholine or unsubstituted derivatives.
NMR Spectroscopic Comparison
Evidence from NMR studies of structurally related sulfonamides (e.g., compounds 1 and 7 in ) highlights that chemical shift differences in specific regions (e.g., regions A: positions 39–44 and B: positions 29–36) correlate with substituent variations. For example:
- Region A : Ethoxy groups in the target compound may deshield protons in this region compared to methoxy or brominated analogues.
- Region B : The 2-methoxyphenyl group could induce distinct shift patterns relative to bulkier substituents like morpholinyl-pyrimidine .
These shifts provide insights into electronic environments and steric interactions, critical for predicting reactivity or binding properties.
Lumping Strategy and Functional Group Similarities
The lumping strategy groups compounds with shared functional groups (e.g., sulfonamide cores, aromatic rings) to simplify reaction networks or property predictions. For instance:
- Shared Sulfonamide Backbone : All compounds in the comparison table retain the sulfonamide (-SO$_2$NH-) moiety, enabling similar reaction pathways (e.g., nucleophilic substitutions).
- Divergent Reactivity : Bromine in the pyrimidine derivative may promote halogen-specific reactions (e.g., cross-couplings), while ethoxy/methoxy groups in the target compound favor oxidation or demethylation .
Crystallographic and Hydrogen-Bonding Patterns
Hydrogen-bonding networks, analyzed via tools like SHELXL, influence crystal packing and stability. The target compound’s ethoxy and methoxy groups may form weaker C–H···O interactions compared to the stronger N–H···O bonds observed in simpler sulfonamides like N-(4-methoxyphenyl)benzenesulfonamide . Such differences impact solubility and melting points.
Biological Activity
N-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)-4-methylbenzene-1-sulfonamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name indicates a sulfonamide structure with oxazole and phenyl substituents. Its molecular formula is with a molecular weight of 341 Da. Key physicochemical properties include:
| Property | Value |
|---|---|
| LogP | 3.1 |
| Polar Surface Area (Ų) | 65 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 0 |
| Rotatable Bonds | 7 |
These properties suggest favorable characteristics for drug-like behavior, including moderate lipophilicity and the potential for good solubility.
Biological Activity Overview
The biological activity of the compound can be categorized into several areas:
1. Antimicrobial Activity
Research indicates that sulfonamide derivatives often exhibit significant antimicrobial properties. The presence of the oxazole ring enhances activity against various bacterial strains by interfering with folate synthesis pathways. In vitro studies have shown promising results against Gram-positive and Gram-negative bacteria.
2. Anti-inflammatory Effects
Sulfonamides are known for their anti-inflammatory properties. The compound may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins. This mechanism has been supported by various assays demonstrating decreased inflammation in animal models.
3. Neuroprotective Potential
Recent studies have explored the neuroprotective effects of similar compounds in models of neurodegenerative diseases. The inhibition of neuronal nitric oxide synthase (nNOS) has been highlighted as a potential therapeutic target, suggesting that this compound could play a role in protecting neuronal cells from oxidative stress and excitotoxicity.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects and mechanisms of our compound:
Case Study 1: Antimicrobial Activity
A study evaluated a series of sulfonamide derivatives for their antibacterial efficacy against Staphylococcus aureus and Escherichia coli. Compounds with similar structural motifs exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, indicating significant antimicrobial potential .
Case Study 2: Anti-inflammatory Mechanism
In an experimental model of inflammation induced by lipopolysaccharide (LPS), treatment with related sulfonamides resulted in a significant reduction in inflammatory cytokines (TNF-α, IL-6). The study concluded that these compounds could serve as effective anti-inflammatory agents .
Case Study 3: Neuroprotection
Research focusing on nNOS inhibitors found that certain derivatives showed enhanced neuroprotective effects in models simulating Alzheimer’s disease. These compounds demonstrated a decrease in neuronal cell death and improved cognitive function in treated animals .
Q & A
Basic: What are the optimal synthetic routes and critical reaction parameters for synthesizing this compound?
Answer:
Synthesis typically involves multi-step reactions, starting with condensation of oxazole precursors and sulfonamide intermediates. Key parameters include:
- Temperature control : Maintain 60–80°C during oxazole ring formation to avoid side products .
- Catalysts : Use base catalysts (e.g., K₂CO₃ or NaOH) to facilitate nucleophilic substitution at the sulfonamide nitrogen .
- Solvent selection : Polar aprotic solvents like DMF enhance reaction efficiency .
Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yields (>70%) .
Basic: What analytical techniques are recommended for structural elucidation?
Answer:
Combine spectroscopic and crystallographic methods:
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy and ethoxy groups) .
- HPLC : Monitor reaction progress with C18 columns (acetonitrile/water mobile phase) .
- X-ray crystallography : Resolve stereochemistry and confirm sulfonamide linkage geometry (e.g., torsion angles <10°) .
Basic: How to design initial biological activity screening assays?
Answer:
Prioritize in vitro assays for rapid evaluation:
- Antimicrobial : Broth microdilution (MIC determination against S. aureus and E. coli) .
- Anticancer : MTT assay using human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases (e.g., trypsin) .
Advanced: How to resolve contradictory bioactivity data across studies (e.g., IC₅₀ variability)?
Answer:
Contradictions often arise from assay conditions. Mitigate by:
- Standardizing protocols : Use identical cell lines, passage numbers, and serum concentrations .
- Validating target engagement : Confirm binding via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
- Metabolic stability checks : Pre-treat compounds with liver microsomes to rule out degradation artifacts .
Advanced: What strategies improve in vivo efficacy and pharmacokinetics?
Answer:
Optimize bioavailability through:
- Lipophilicity adjustment : Introduce hydrophilic groups (e.g., hydroxyl) to reduce LogP (<5) .
- Formulation : Use nanoemulsions or cyclodextrin complexes to enhance solubility .
- Dosing regimens : Conduct PK/PD studies in rodent models to determine optimal half-life and clearance rates .
Advanced: How to investigate mechanistic pathways using computational tools?
Answer:
- Molecular docking : Use AutoDock Vina to predict binding modes in target proteins (e.g., COX-2) .
- MD simulations : Run 100-ns simulations (GROMACS) to assess ligand-protein stability .
- Proteomics : Combine SILAC (stable isotope labeling) with LC-MS/MS to identify downstream effector proteins .
Advanced: How to address discrepancies in reported crystal structures or spectral data?
Answer:
- Revisit crystallization : Optimize solvent (e.g., DMSO/water mixtures) and slow evaporation for high-resolution crystals .
- Validate NMR assignments : Compare experimental shifts with DFT-calculated (B3LYP/6-311+G(d,p)) spectra .
- Cross-validate with IR : Confirm functional groups (e.g., sulfonamide S=O stretch at ~1350 cm⁻¹) .
Advanced: How to assess stability under pre-formulation conditions?
Answer:
- Forced degradation studies : Expose to heat (40°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) .
- HPLC-MS monitoring : Track degradation products (e.g., hydrolyzed oxazole rings) .
- Excipient compatibility : Screen with mannitol, PVP, and magnesium stearate for accelerated stability testing .
Advanced: How to evaluate multi-target interactions in complex biological systems?
Answer:
- Network pharmacology : Build protein-protein interaction networks (STRING DB) to identify off-target effects .
- CRISPR screening : Use genome-wide knockout libraries to pinpoint synthetic lethal partners .
- Transcriptomics : RNA-seq analysis post-treatment to map pathway enrichment (e.g., KEGG) .
Basic: What methods are suitable for preliminary toxicity profiling?
Answer:
- Hemolysis assay : Test erythrocyte lysis at 100 µM to exclude membrane disruption .
- hERG inhibition : Patch-clamp assays to assess cardiac risk .
- Ames test : Screen for mutagenicity in S. typhimurium TA98/TA100 strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
